3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid
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Overview
Description
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is a complex organic compound characterized by a cyclopentane ring substituted with a pyridin-2-ylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with pyridin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The pyridin-2-ylcarbamoyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds share structural similarities and are known for their diverse biological activities.
Thieno[2,3-b]pyridines: These compounds have a fused pyridine ring and are used in similar applications.
Uniqueness
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is unique due to its specific combination of a cyclopentane ring with a pyridin-2-ylcarbamoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(pyridin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-10-3-1-2-6-13-10)8-4-5-9(7-8)12(16)17/h1-3,6,8-9H,4-5,7H2,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPQPZVEEIOCGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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